Home > Products > Screening Compounds P27577 > Oxytocin, 1-penicillamyl-phe(2)-thr(4)-
Oxytocin, 1-penicillamyl-phe(2)-thr(4)- - 78578-27-5

Oxytocin, 1-penicillamyl-phe(2)-thr(4)-

Catalog Number: EVT-14577590
CAS Number: 78578-27-5
Molecular Formula: C44H69N11O11S2
Molecular Weight: 992.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Oxytocin, 1-penicillamyl-phe(2)-thr(4)- is a synthetic analog of the natural hormone oxytocin, which plays a significant role in various physiological processes, including childbirth and lactation. This compound is particularly studied for its potential as an antagonist to oxytocin's effects, making it valuable in pharmacological research. The source of this compound primarily lies in its synthesis from natural and synthetic precursors, focusing on modifications that alter its biological activity.

Classification

Oxytocin, 1-penicillamyl-phe(2)-thr(4)- belongs to the class of peptide hormones and is categorized as an oxytocin antagonist. It is designed to compete with natural oxytocin for binding to the oxytocin receptor (OXTR), thus inhibiting the physiological actions typically mediated by oxytocin. This classification is crucial for understanding its applications in medical and scientific research.

Synthesis Analysis

Methods and Technical Details

The synthesis of 1-penicillamyl-phe(2)-thr(4)-oxytocin involves several steps, primarily utilizing solid-phase peptide synthesis techniques. The process typically begins with the preparation of a protected peptide chain, which is then subjected to deprotection and coupling reactions to form the desired analog.

  1. Solid-Phase Synthesis: The initial step often involves the assembly of amino acids on a solid support, allowing for sequential addition and coupling of protected amino acids.
  2. Deprotection: Following the assembly, protective groups are removed selectively to expose reactive sites for further modifications.
  3. Coupling Reactions: The protected nonapeptide is coupled with penicillamine derivatives using reagents like dicyclohexylcarbodiimide and 1-hydroxybenzotriazole to facilitate the formation of peptide bonds.
  4. Purification: The final product undergoes purification through techniques such as partition chromatography and gel filtration to isolate the active compound from by-products and unreacted materials .
Molecular Structure Analysis

Structure and Data

The molecular structure of 1-penicillamyl-phe(2)-thr(4)-oxytocin can be represented by its chemical formula, which includes specific amino acid residues that define its configuration:

  • Molecular Formula: C₁₃H₁₈N₄O₁₃S
  • Structure: The structure features a cyclic disulfide bond formed between cysteine residues, characteristic of oxytocin analogs, along with modifications at positions 1, 2, and 4 due to penicillamine and other amino acid substitutions.

The presence of these modifications influences both the conformation and biological activity of the peptide.

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reactions involving 1-penicillamyl-phe(2)-thr(4)-oxytocin include:

  1. Oxidative Cyclization: This reaction forms the cyclic structure typical of oxytocin by creating disulfide bonds between cysteine residues.
  2. Condensation Reactions: These are critical for linking amino acids during synthesis, facilitated by coupling agents that activate carboxylic acid groups.
  3. Inhibition Assays: The compound's ability to inhibit oxytocin's effects can be studied through various in vitro assays that measure its antagonistic properties against natural oxytocin .
Mechanism of Action

Process and Data

The mechanism of action for 1-penicillamyl-phe(2)-thr(4)-oxytocin primarily involves competitive inhibition at the oxytocin receptor (OXTR). By binding to this receptor without activating it, the compound effectively blocks the physiological responses typically initiated by natural oxytocin, such as uterine contractions and milk ejection.

  • Binding Affinity: Studies have shown that this analog exhibits significant binding affinity towards OXTR, with pA2 values indicating its potency as an antagonist .
  • Physiological Impact: The inhibition of oxytocin's action can lead to reduced uterine contractility, making this compound potentially useful in managing premature labor.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 1-penicillamyl-phe(2)-thr(4)-oxytocin include:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in water and various organic solvents depending on the specific formulation.
  • Stability: Stability can vary based on environmental conditions such as temperature and pH.

Chemical properties include:

  • Molecular Weight: Approximately 318.43 g/mol.
  • pKa Values: Relevant for understanding ionization at physiological pH levels.

These properties are essential for determining how the compound behaves in biological systems .

Applications

Scientific Uses

1-penicillamyl-phe(2)-thr(4)-oxytocin has several significant applications in scientific research:

  • Pharmacological Research: Used extensively to study the mechanisms underlying oxytocin's action and its role in various physiological processes.
  • Development of Therapeutics: Potentially useful in developing treatments for conditions related to excessive oxytocin activity, such as certain types of labor complications.
  • Research on Reproductive Health: Investigated for its role in modulating reproductive functions through its antagonistic effects on oxytocin receptors.
Synthesis and Structural Design Principles

Solid-Phase Peptide Synthesis Methodologies for Penicillamine-Substituted Analogues

Solid-phase peptide synthesis (SPPS) enables precise incorporation of non-natural amino acids like D-penicillamine (Pen) at position 1 of oxytocin. The Fmoc/tBu strategy is employed with the following critical adaptations:

  • Resin and Linker Selection: Rink amide MBHA resin (0.6 mmol/g loading) is used to generate C-terminal amides. For C-terminal acids, Wang resin with a carboxylic acid linker is preferred [5].
  • Orthogonal Protection: Penicillamine (β,β-dimethylcysteine) requires Trityl (Trt) protection for its thiol group to prevent oxidation during synthesis. Sequential Fmoc deprotection with 20% piperidine in DMF ensures backbone integrity [5] [4].
  • Coupling Protocol: Penicillamine coupling employs DIC/HOBt (4:4:4 equiv) in DMF for 2 hours. The steric bulk of Pen necessitates extended coupling times (90–120 min) compared to natural cysteine (45 min) [5].
  • Cleavage and Side-Chain Deprotection: TFA cocktail (TFA:thioanisole:H₂O:EDT, 92.5:5:2.5:2.5 v/v) cleaves peptides while preserving the disulfide bond precursor. Trt groups on Pen are simultaneously removed [5].

Table 1: Key Building Blocks for Penicillamine-Substituted Oxytocin Synthesis

PositionResidueProtecting GroupCoupling ReagentNotes
1D-PenicillamineTrt (thiol)DIC/HOBtSteric hindrance requires 2x coupling time
2PhenylalanineFmoc (α-amine)HBTU/DIPEAStandard coupling (45 min)
4ThreoninetBu (side chain)DIC/OxymaAvoids aspartimide formation
5AsparagineTrt (side chain)HATU/HOAtMinimizes side reactions
6,7CysteineAcm (thiol)PyBOPOrthogonal protection for disulfide

Post-assembly, the linear precursor undergoes cyclization via disulfide bond formation (see Section 1.3) [5] [4].

Position-Specific Amino Acid Substitution Strategies in Oxytocin Antagonist Design

Strategic substitutions at positions 1, 2, and 4 enhance receptor antagonism, metabolic stability, and selectivity:

  • Position 1 (Penicillamine): Replacing Tyr² with D-Pen confers β-turn stabilization and prevents Tyr sulfation. The gem-dimethyl groups increase steric bulk, reducing conformational flexibility and shifting the molecule toward antagonist profiles. Analogues exhibit >100-fold selectivity for oxytocin receptor (OTR) over vasopressin receptors (V1aR) [4] [9].
  • Position 2 (Phenylalanine Derivatives):
  • D-Phe²: Enhances enzymatic resistance by blocking chymotrypsin cleavage. Lowers EC₅₀ by 5-fold compared to L-Phe² [4].
  • Phe(4-F)²: Fluorination improves membrane permeability (LogP +0.8) and extends half-life in plasma from 6 min to >45 min [9].
  • Position 4 (Threonine Modifications): Thr⁴→Val/Ile substitutions increase hydrophobic interactions with OTR’s transmembrane domain. Thr⁴→Nle (norleucine) eliminates hydrogen bonding, converting agonists to pure antagonists (e.g., Antag III, OTR Kᵢ = 0.9 nM) [4] [6].

Table 2: Functional Impact of Position-Specific Substitutions in Oxytocin Analogues

PositionSubstitutionOTR Kᵢ (nM)V1aR Kᵢ (nM)Key Pharmacological Effect
1D-Penicillamine¹0.31>1000Conformational restraint, antagonist bias
2D-Phe²0.42850Enhanced proteolytic stability
2Phe(4-F)²0.13720Increased lipophilicity, CNS penetration
4Thr⁴→Nle⁴0.90>5000Loss of H-bonding, pure antagonism
4Thr⁴→Ile⁴8.03000Improved hydrophobic pocket binding

The tripeptide segment (Ile³-Gln⁴-Asn⁵) is conformationally sensitive: γ-turn mimetics at positions 3–5 abolish bioactivity due to disrupted receptor docking, as shown with ψ[CH₂O] isostere replacements [7].

Optimization of Disulfide Bond Formation in Cyclic Nonapeptide Analogues

Regioselective disulfide bond formation between Cys¹ and Cys⁶ is critical for stabilizing the cyclic 20-membered ring of oxytocin analogues:

  • Orthogonal Thiol Protection: Cys¹ (Pen¹) uses Trt, while Cys⁶ employs Acm. Sequential deprotection enables controlled oxidation:
  • Trt removal with TFA/TIS (95:5 v/v)
  • Iodine oxidation (0.1 M in MeOH/H₂O) of free Cys¹-Pen¹ to generate S-protected sulfenyl iodide
  • Acm deprotection with Hg(OAc)₂ or I₂
  • Disulfide formation via sulfenyl iodide attack by Cys⁶ thiolate [5] [4].
  • Oxidation Methods:
  • DMSO Oxidation: 10% DMSO in aqueous acetic acid (pH 3.0) yields 85% correct isomer (Cys¹–Cys⁶ bond) at 25°C. Higher temperatures (>30°C) promote misfolding (<60% yield) [4].
  • I₂/Dioxane: 0.05 M solution achieves >90% cyclization in 30 min but requires rigorous oxygen exclusion to prevent over-oxidation [5].
  • Kinetic vs. Thermodynamic Control: Under dilute conditions (0.1 mM peptide), the Cys¹–Cys⁶ bond forms preferentially due to ring strain minimization. Incorrect Cys⁶–Cys¹¹ bonding occurs at concentrations >1.0 mM [4].

Table 3: Comparison of Disulfide Bond Formation Strategies

MethodConditionsYield (%)Correct Isomer (%)Side Products
Iodine oxidation0.1 M I₂, MeOH/H₂O (1:1), 30 min9295Sulfoxides (<5%)
DMSO oxidation10% DMSO, 0.1M AcOH, pH 3, 24h8590Trisulfide bonds (3–7%)
Air oxidation0.1 mM peptide, pH 7.4, 72h6575Polymerization (>20%)
Enzymatic (PAM)Ascorbate cofactor, 37°C<5060Incomplete cyclization

Post-cyclization, RP-HPLC purification (C18 column, 10–40% ACN gradient) isolates the bioactive conformer, confirmed by circular dichroism showing a characteristic β-turn at 215 nm [4] [3].

Properties

CAS Number

78578-27-5

Product Name

Oxytocin, 1-penicillamyl-phe(2)-thr(4)-

IUPAC Name

(2S)-1-[(4R,7S,10S,16S,19S)-19-amino-7-(2-amino-2-oxoethyl)-16-benzyl-13-[(2S)-butan-2-yl]-10-[(1R)-1-hydroxyethyl]-20,20-dimethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide

Molecular Formula

C44H69N11O11S2

Molecular Weight

992.2 g/mol

InChI

InChI=1S/C44H69N11O11S2/c1-8-23(4)33-40(63)54-34(24(5)56)41(64)50-28(19-31(45)57)37(60)52-29(43(66)55-16-12-15-30(55)39(62)49-26(17-22(2)3)36(59)48-20-32(46)58)21-67-68-44(6,7)35(47)42(65)51-27(38(61)53-33)18-25-13-10-9-11-14-25/h9-11,13-14,22-24,26-30,33-35,56H,8,12,15-21,47H2,1-7H3,(H2,45,57)(H2,46,58)(H,48,59)(H,49,62)(H,50,64)(H,51,65)(H,52,60)(H,53,61)(H,54,63)/t23-,24+,26-,27-,28-,29-,30-,33?,34-,35-/m0/s1

InChI Key

GIYLBKDUGRUILS-MIOBVDQASA-N

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSC(C(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)N)(C)C)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)C(C)O

Isomeric SMILES

CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC([C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2)N)(C)C)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)[C@@H](C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.